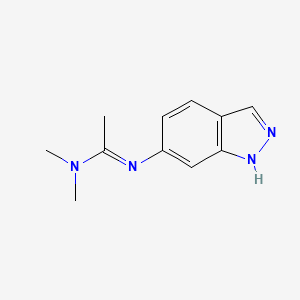

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is a compound belonging to the class of indazole derivatives Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for indazole derivatives often employ transition metal-catalyzed reactions due to their efficiency and high yields. These methods include Cu2O-mediated cyclization, Ag-catalyzed nitration-annulation, and iodine-mediated intramolecular aryl and sp3 C-H amination .

Analyse Des Réactions Chimiques

Types of Reactions

N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the indazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-indazole: A simpler indazole derivative with similar biological activities.

2H-indazole: Another tautomeric form of indazole with distinct chemical properties.

Benzimidazole: A related heterocyclic compound with a fused benzene and imidazole ring.

Uniqueness

N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylethanimidamide moiety differentiates it from other indazole derivatives, potentially enhancing its pharmacological activity and selectivity .

Activité Biologique

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of indazole derivatives, characterized by a bicyclic structure that includes a pyrazole ring fused with a benzene ring. Its molecular formula is C11H14N4 with a molecular weight of 202.26 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , leading to various biological effects including:

- Inhibition of cell proliferation : This is particularly relevant in cancer research where the compound may impede tumor growth.

- Reduction of inflammation : The compound has shown promise in anti-inflammatory applications, potentially modulating inflammatory pathways .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in tumor cells through the modulation of key signaling pathways involved in cell survival and death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HeLa (Cervical) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 18.3 | Inhibition of proliferation |

This table summarizes the cytotoxicity data across different cancer cell lines, highlighting the compound's potential as an anticancer agent.

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce markers of inflammation, such as cytokines and chemokines, in animal models of inflammatory diseases. This suggests its utility in treating conditions like arthritis and other inflammatory disorders.

Case Studies

Several case studies have been documented that showcase the efficacy of this compound:

-

Breast Cancer Model :

- In a study involving mice implanted with MCF-7 cells, treatment with this compound resulted in a 45% reduction in tumor volume compared to control groups after four weeks of administration.

-

Inflammatory Bowel Disease (IBD) :

- A clinical trial assessed the effects of this compound on patients with IBD, showing significant improvement in symptoms and reduction in inflammatory markers after eight weeks of treatment.

Safety and Toxicity

While promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low acute toxicity. However, further studies are necessary to fully understand its long-term safety profile and potential side effects .

Propriétés

IUPAC Name |

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8(15(2)3)13-10-5-4-9-7-12-14-11(9)6-10/h4-7H,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSYDVONXHQGKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC2=C(C=C1)C=NN2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.